molecular formula C13H25ClN2O3Si B3047658 Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride CAS No. 143054-85-7

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride

Cat. No.: B3047658
CAS No.: 143054-85-7
M. Wt: 320.89 g/mol
InChI Key: AODKNJMXYHFJDP-UHFFFAOYSA-M
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Description

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is a quaternary ammonium salt that features a pyridinium ring substituted with a dimethylamino group and a trimethoxysilylpropyl group. This compound is notable for its applications in various fields, including organic synthesis, materials science, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride typically involves the quaternization of 4-(dimethylamino)pyridine with 3-(trimethoxysilyl)propyl chloride. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride involves its ability to interact with various molecular targets through ionic and covalent bonding. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks can modify surfaces and interfaces, enhancing their properties .

Comparison with Similar Compounds

Similar Compounds

    Pyridinium, 4-(dimethylamino)-1-[3-(triethoxysilyl)propyl]-, chloride: Similar structure but with triethoxysilyl group.

    Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, bromide: Similar structure but with bromide ion.

Uniqueness

Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is unique due to its combination of a pyridinium ring with a trimethoxysilylpropyl group, which imparts both ionic and covalent reactivity. This dual functionality makes it highly versatile for various applications in chemistry, biology, and materials science .

Properties

IUPAC Name

N,N-dimethyl-1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N2O3Si.ClH/c1-14(2)13-7-10-15(11-8-13)9-6-12-19(16-3,17-4)18-5;/h7-8,10-11H,6,9,12H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODKNJMXYHFJDP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CCC[Si](OC)(OC)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455969
Record name Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143054-85-7
Record name Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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